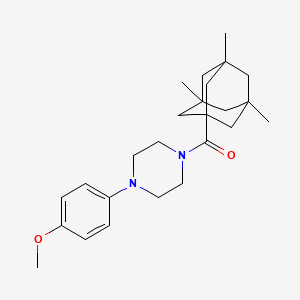

1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE

Description

Properties

IUPAC Name |

[4-(4-methoxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N2O2/c1-22-13-23(2)15-24(3,14-22)18-25(16-22,17-23)21(28)27-11-9-26(10-12-27)19-5-7-20(29-4)8-6-19/h5-8H,9-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBBOFKXDDJRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method starts with the preparation of 4-(4-methoxyphenyl)piperazine, which is then reacted with 3,5,7-trimethyladamantyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The carbonyl group in the adamantyl moiety can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 4-(4-hydroxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone.

Reduction: Formation of [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanol.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE is studied for its potential pharmacological properties. It has shown promise in preliminary studies as a ligand for certain receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various conditions, although more research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-(3,5,7-TRIMETHYLADAMANTANE-1-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could influence neurotransmitter systems or other signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three related piperazine derivatives (Table 1), emphasizing substituent effects on physicochemical properties and hypothesized bioactivity.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Chemistry and Bioactivity Adamantane vs. In contrast, the indole group in offers a planar aromatic system with H-bonding capability, while the thiazole in provides sulfur-mediated electronic effects and improved solubility as a hydrochloride salt. 4-Methoxyphenyl Group: Present in both the target compound and , this group’s electron-donating methoxy substituent may influence π-π stacking or dipole interactions. In chalcone derivatives, methoxy substitution at the para position correlated with reduced potency , but this effect may vary in piperazine-based systems.

Solubility: The hydrochloride salt in improves solubility, whereas the target compound’s free base form may require formulation adjustments for bioavailability.

Structure–Activity Relationship (SAR) Insights

- Electronegativity and Steric Effects : Evidence from chalcone derivatives suggests that electronegative substituents (e.g., halogens) enhance inhibitory activity, while bulky groups like methoxy reduce potency . The target compound’s methoxy group may similarly limit interactions with polar targets but could improve stability or selectivity.

- Adamantane’s Role : The trimethyladamantane group’s steric bulk may restrict conformational flexibility, favoring selective binding to rigid protein pockets, as seen in adamantane-containing drugs like amantadine.

Research Findings and Hypothesized Implications

- Metabolic Stability : Adamantane’s hydrocarbon framework likely reduces oxidative metabolism, extending half-life compared to indole- or thiazole-containing analogs .

- Target Selectivity : The combination of 4-methoxyphenyl and adamantane groups may confer unique selectivity for sigma receptors or lipid-associated enzymes, though empirical validation is needed.

- Synergy with Piperazine Core : Piperazine’s basic nitrogen atoms facilitate salt formation and pH-dependent solubility, critical for CNS penetration—a shared feature across all compared compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-methoxyphenyl)-4-(3,5,7-trimethyladamantane-1-carbonyl)piperazine, and what parameters critically influence reaction yields?

- Methodological Answer : Synthesis typically involves coupling the piperazine core with the adamantane carbonyl and methoxyphenyl moieties. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC for stable linkage between the adamantane carbonyl and piperazine .

- Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness .

- Purification : Column chromatography or crystallization (e.g., using diethyl ether) ensures high purity (>95%) .

- Critical parameters : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for acyl chloride to piperazine), and anhydrous conditions to prevent hydrolysis .

Q. How should researchers safely handle and store this compound to mitigate risks?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture to prevent degradation .

- Ventilation : Use fume hoods during handling to avoid inhalation of particulates .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns on the piperazine and adamantane groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- FT-IR : To identify carbonyl (C=O, ~1650–1750 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding affinity with targets (e.g., serotonin receptors or kinase enzymes) .

- QSAR studies : Correlate structural features (e.g., adamantane hydrophobicity, piperazine flexibility) with activity using datasets from similar derivatives .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Methodological Answer :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .

- Formulation optimization : Use β-cyclodextrin complexes to enhance solubility and bioavailability .

- Dose-response studies : Compare IC₅₀ values across models to adjust dosing regimens .

Q. How do structural modifications to the adamantane or piperazine moieties alter pharmacological profiles?

- Methodological Answer :

- Adamantane modifications : Introducing polar groups (e.g., -OH) can enhance water solubility but reduce blood-brain barrier penetration .

- Piperazine substitutions : Fluorination at the phenyl ring improves metabolic stability, while bulkier groups (e.g., benzyl) increase receptor selectivity .

- Example : Replacing 3,5,7-trimethyladamantane with unsubstituted adamantane reduces steric hindrance, potentially improving target binding .

Key Considerations for Experimental Design

- Toxicity screening : Prioritize zebrafish embryo assays for rapid in vivo toxicity assessment before murine studies .

- Reaction scalability : Pilot small-scale reactions (<1 g) to optimize conditions before scaling up .

- Data validation : Use orthogonal analytical methods (e.g., HPLC + NMR) to confirm compound identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.